Sodium selenate decahydrate

Description

The exact mass of the compound Sodium selenate decahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium selenate decahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium selenate decahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;selenate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVNFQRMDPFYPC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na2O14Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13410-01-0 (Parent) | |

| Record name | Sodium selenate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143673 | |

| Record name | Sodium selenate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystals; mp = 35 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Sodium selenate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10102-23-5 | |

| Record name | Sodium selenate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium selenate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium decahydrate selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CJN4029EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Selenate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of sodium selenate decahydrate (Na₂SeO₄·10H₂O). The information is presented to support research, scientific analysis, and drug development applications.

Physicochemical Properties

Sodium selenate decahydrate is a white, crystalline solid.[1][2] It is the hydrated form of sodium selenate, an inorganic compound that also exists as an anhydrous salt and a heptahydrate.[3] The decahydrate is a common source of selenium in multivitamins and livestock feed due to its high solubility.[3][4]

Quantitative Data Summary

The key physicochemical properties of sodium selenate decahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | Na₂SeO₄·10H₂O | [1][5] |

| Molecular Weight | 369.09 g/mol | [5] |

| Appearance | White Crystalline Solid | [1][2] |

| Melting Point | 35 °C (decomposes) | [1][6] |

| Density | 1.6 g/mL at 25 °C | [2][7] |

| Solubility in Water | 77 g / 100 mL at 30 °C | |

| Solubility in Methanol | Slightly Soluble | [2] |

Reactivity and Stability

Stability: Sodium selenate decahydrate is stable under normal storage conditions.[1][8]

Reactivity:

-

It is incompatible with strong oxidizing agents and strong acids.[8][9]

-

Upon heating to decomposition, it emits toxic fumes containing selenium and sodium oxides.[1][10]

Hazardous Reactions: Under normal processing, hazardous reactions are not expected.[1] Hazardous polymerization will not occur.[9]

Thermal Decomposition

Sodium selenate decahydrate loses its ten water molecules upon heating, eventually decomposing at higher temperatures. The process begins at its melting point of 35 °C, where it starts to decompose.[2][6] Further heating leads to the emission of toxic fumes of selenium and sodium oxides.[1][10] Thermogravimetric analysis (TGA) can be employed to study the specific stages of dehydration and decomposition.[11]

Caption: Thermal decomposition pathway of sodium selenate decahydrate.

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below.

Determination of Melting Point

The melting point of sodium selenate decahydrate, which coincides with its decomposition, can be determined using the capillary method with a modern melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sodium selenate decahydrate is loaded into a capillary tube to a height of 2-3 mm.[12] The tube is tapped gently to pack the sample into the closed end.[12][13]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[12]

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point (35 °C). The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[12][14]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For this compound, decomposition is observed concurrently.

Determination of Aqueous Solubility

The solubility of sodium selenate decahydrate in water can be determined by preparing a saturated solution and quantifying the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of sodium selenate decahydrate is added to a known volume of deionized water in a beaker. The mixture is stirred at a constant, controlled temperature (e.g., 30 °C) for a sufficient time to ensure equilibrium is reached and the solution is saturated.[15]

-

Sample Collection: The solution is allowed to settle. A known volume of the clear, supernatant liquid is carefully withdrawn using a pipette.[15][16]

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed evaporating dish. The water is evaporated by heating the dish in a drying oven until a constant weight is achieved.[15]

-

Calculation: The mass of the remaining solid residue is determined. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of water.

Caption: Experimental workflow for determining aqueous solubility.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal behavior of hydrated salts.[17][18]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of sodium selenate decahydrate is placed in a TGA/DSC pan.[19]

-

Instrument Setup: The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.[19]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min).[20]

-

Data Acquisition: The instrument measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA curve reveals mass loss steps corresponding to the loss of water molecules. The DSC curve shows endothermic or exothermic peaks associated with phase transitions, dehydration, and decomposition.[18][20]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Sodium selenate decahydrate | 10102-23-5 [chemicalbook.com]

- 3. Sodium selenate - Wikipedia [en.wikipedia.org]

- 4. macschem.us [macschem.us]

- 5. Sodium selenate decahydrate, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. americanelements.com [americanelements.com]

- 7. Sodium selenate decahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. canbipharm.com [canbipharm.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Sodium Selenate | Na2O4Se | CID 25960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. scribd.com [scribd.com]

- 16. Untitled [faculty.uml.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. skb.skku.edu [skb.skku.edu]

- 20. researchgate.net [researchgate.net]

Unveiling the Crystalline Nature of Sodium Selenate Decahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of sodium selenate decahydrate (Na₂SeO₄·10H₂O) crystals. This document collates crystallographic, thermal, and spectroscopic data, supplemented with detailed experimental methodologies, to serve as a vital resource for professionals in research and drug development.

Crystallographic Properties

Sodium selenate decahydrate crystallizes in the monoclinic system, a key characteristic defining its three-dimensional atomic arrangement. The fundamental building block of this crystal structure is the asymmetric unit, which consists of two sodium cations (Na⁺), one selenate tetrahedron (SeO₄²⁻), and ten water molecules (H₂O).

The sodium cations are octahedrally coordinated by water molecules, forming zigzag chains. These chains are interconnected by the selenate tetrahedra and additional water molecules through an extensive network of hydrogen bonds, which provides stability to the crystal lattice.

Table 1: Crystallographic Data for Sodium Selenate Decahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.58 Å, b = 10.45 Å, c = 14.58 Å |

| β = 117.5° | |

| Formula Units per Unit Cell (Z) | 4 |

| Density (calculated) | 1.61 g/cm³ |

Physical and Thermal Properties

Sodium selenate decahydrate presents as white, crystalline solids. A critical physical parameter is its melting point, which is more accurately described as a decomposition temperature. The decahydrate form is stable at room temperature but will begin to lose its water of hydration upon heating.

Table 2: Physical and Thermal Data for Sodium Selenate Decahydrate

| Parameter | Value |

| Molecular Weight | 369.09 g/mol |

| Appearance | White crystals |

| Melting Point | ~35°C (decomposes) |

| Solubility | Soluble in water |

Spectroscopic Characteristics

Spectroscopic analysis provides insight into the vibrational modes of the selenate ion and the water molecules within the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of sodium selenate is characterized by a strong absorption band around 888 cm⁻¹ which is attributed to the stretching vibrations of the Se-O bonds in the selenate tetrahedron.[1][2][4] In the decahydrate form, broad absorption bands are also expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the water molecules, and around 1650-1600 cm⁻¹ corresponding to the H-O-H bending vibrations. One study on sodium selenate (of unspecified hydration) noted peaks at 3541 cm⁻¹ and 1723 cm⁻¹ which were attributed to trapped water molecules.[1][4]

Raman Spectroscopy: Raman spectroscopy is another powerful technique for probing the vibrational modes of crystalline materials. For sodium selenate, the Raman spectrum is expected to show a very strong, sharp peak corresponding to the symmetric stretching mode of the SeO₄²⁻ ion. Other vibrational modes of the selenate anion will also be Raman active.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to characterize the physical properties of sodium selenate decahydrate crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of the crystal, including unit cell parameters and space group.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of sodium selenate decahydrate (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and a cryoprotectant (e.g., paratone oil) to prevent water loss during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the thermal stability and decomposition profile of the crystals.

Methodology:

-

Sample Preparation: A small amount of the sodium selenate decahydrate crystals (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 1000°C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step, corresponding to the loss of water molecules and subsequent decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the crystals (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 5-10°C/min) over a temperature range that encompasses the expected phase transitions.

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks on the DSC thermogram indicate phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes present in the crystal.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of the crystalline sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific molecular vibrations.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the crystal lattice and molecular components.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a sample holder. No special preparation is typically required.

-

Instrumentation Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used. The laser is focused onto the sample.

-

Spectrum Acquisition: The scattered light from the sample is collected and passed through a filter to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected.

-

Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the Raman bands are analyzed to identify the vibrational modes of the selenate ion and the crystal lattice.

Characterization Workflow

The logical flow for a comprehensive physical characterization of sodium selenate decahydrate crystals is outlined below.

References

A Technical Guide to Sodium Selenate Decahydrate: Molecular Properties and Composition

This technical guide provides an in-depth overview of the fundamental physicochemical properties of sodium selenate decahydrate, with a specific focus on its molecular weight and chemical formula. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and formulation.

Chemical Identity and Formula

Sodium selenate decahydrate is the hydrated, solid form of sodium selenate, an inorganic compound. It is a source of selenium in various applications, including as a nutritional supplement and in laboratory research.

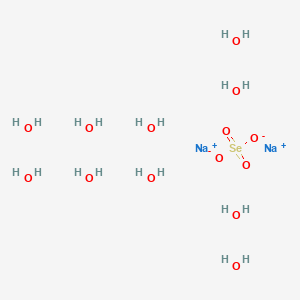

The chemical formula for sodium selenate decahydrate is Na₂SeO₄ • 10H₂O .[1][2] This formula indicates that each formula unit of the compound consists of two sodium ions (Na⁺), one selenate ion (SeO₄²⁻), and ten water molecules (H₂O) of hydration.

Molecular Weight

The molecular weight of sodium selenate decahydrate is approximately 369.09 g/mol .[2][3] This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and quantitative analysis. The molecular weight of the anhydrous form, Na₂SeO₄, is 188.94 g/mol .[1][4]

The table below provides a detailed breakdown of the molecular weight, including the contribution of each constituent element.

| Property | Value |

| Chemical Formula | Na₂SeO₄ • 10H₂O |

| Molecular Weight | 369.09 g/mol [2][3] |

| Anhydrous Molecular Weight | 188.94 g/mol [1][4] |

| Appearance | White crystalline solid[1][2][5] |

| Density | 1.6 g/cm³[1][4] |

| Melting Point | 35 °C (with decomposition)[1][4] |

| Solubility | Soluble in water[1][2][3][4] |

| CAS Number | 10102-23-5[3][4][5] |

Table 1: Physicochemical Properties of Sodium Selenate Decahydrate

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Formula Unit | Total Contribution ( g/mol ) |

| Sodium | Na | 22.990 | 2 | 45.980 |

| Selenium | Se | 78.960 | 1 | 78.960 |

| Oxygen | O | 15.999 | 14 | 223.986 |

| Hydrogen | H | 1.008 | 20 | 20.160 |

| Total | 369.086 |

Table 2: Elemental Contribution to the Molecular Weight of Sodium Selenate Decahydrate

Structural Composition

Sodium selenate decahydrate is an ionic compound that, in its crystalline form, consists of a lattice of sodium ions (Na⁺), selenate ions (SeO₄²⁻), and water molecules. When dissolved in an aqueous solution, the salt dissociates into its constituent ions. The diagram below illustrates the components that form the hydrated salt.

Figure 1: Composition of Sodium Selenate Decahydrate.

Experimental Protocols

This document focuses on the fundamental molecular properties of sodium selenate decahydrate. Detailed experimental protocols, such as those for determining molecular weight (e.g., mass spectrometry) or crystal structure (e.g., X-ray crystallography), are beyond the current scope but can be found in standard analytical chemistry literature. The data presented herein is compiled from established chemical reference sources.

References

- 1. americanelements.com [americanelements.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chembk.com [chembk.com]

- 4. Sodium selenate decahydrate, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Sodium selenate decahydrate | 10102-23-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Selenate Decahydrate for Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of sodium selenate decahydrate (Na₂SeO₄·10H₂O), a compound of interest in various research and pharmaceutical applications. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant analytical techniques for the successful laboratory-scale production of high-purity sodium selenate decahydrate.

Physicochemical Properties of Sodium Selenate and Its Decahydrate

A thorough understanding of the physicochemical properties of sodium selenate and its decahydrate form is crucial for its application in research and development. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Sodium Selenate (Anhydrous) | Sodium Selenate Decahydrate |

| Chemical Formula | Na₂SeO₄ | Na₂SeO₄·10H₂O |

| Molecular Weight | 188.94 g/mol [1][2] | 369.09 g/mol [3][4] |

| Appearance | White or grey powder[2] | White crystalline solid[3][5] |

| Density | 3.098 g/cm³[1][2] | 1.6 g/mL at 25 °C[4][6] |

| Melting Point | Decomposes[7] | 35 °C (decomposes)[5][6] |

| Solubility in Water | Soluble[2] | Soluble[5][6] |

| Crystal System | Orthorhombic | Monoclinic[8] |

Synthesis of Sodium Selenate Decahydrate: Experimental Protocols

The synthesis of sodium selenate decahydrate is typically achieved through a multi-step process commencing with elemental selenium or selenium dioxide. The most common and reliable method involves the oxidation of selenium to selenious acid, followed by neutralization to form sodium selenite, and subsequent oxidation to sodium selenate. The final step involves the controlled crystallization of the decahydrate form.

Method 1: Synthesis from Elemental Selenium

This protocol is adapted from established industrial processes for laboratory-scale synthesis.

Materials:

-

Elemental Selenium (Se), 99.9% purity

-

Nitric Acid (HNO₃), 65%

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂), 30%

-

Deionized Water

Procedure:

-

Oxidation of Selenium to Selenious Acid:

-

In a well-ventilated fume hood, carefully dissolve elemental selenium in warm 65% nitric acid. The reaction is exothermic and produces toxic nitrogen oxide gases.

-

Reaction: Se + 4HNO₃ → H₂SeO₃ + 4NO₂ + H₂O

-

-

Neutralization to Sodium Selenite:

-

Allow the selenious acid solution to cool to room temperature.

-

Slowly add a concentrated solution of sodium hydroxide to neutralize the selenious acid, forming sodium selenite. Monitor the pH and adjust to approximately 7.

-

Reaction: H₂SeO₃ + 2NaOH → Na₂SeO₃ + 2H₂O

-

-

Oxidation of Sodium Selenite to Sodium Selenate:

-

Adjust the pH of the sodium selenite solution to a basic range of 10-12 by adding more sodium hydroxide.

-

Heat the solution to approximately 70°C.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the heated, basic solution. This will oxidize the sodium selenite to sodium selenate. The reaction is exothermic.

-

Reaction: Na₂SeO₃ + H₂O₂ → Na₂SeO₄ + H₂O

-

-

Crystallization of Sodium Selenate Decahydrate:

-

After the oxidation is complete, allow the solution to cool slowly.

-

To specifically obtain the decahydrate form, cool the solution to below 30°C. The solubility of sodium selenate decreases significantly at lower temperatures, promoting crystallization. For optimal yield of the decahydrate, crystallization should be carried out at temperatures between 25°C and 28°C.

-

Collect the precipitated crystals by vacuum filtration.

-

-

Purification by Recrystallization:

-

Dissolve the collected crystals in a minimum amount of warm deionized water.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small amount of cold deionized water.

-

Dry the crystals at a temperature below 30°C to prevent the loss of water of hydration.

-

Experimental Workflow and Characterization

A systematic workflow is essential for the successful synthesis and validation of sodium selenate decahydrate. The following diagram illustrates the key stages of the process, from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis and characterization of sodium selenate decahydrate.

Characterization Techniques

To confirm the identity, purity, and hydration state of the synthesized sodium selenate decahydrate, the following analytical techniques are recommended:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the decahydrate form.

-

Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating. The decahydrate should exhibit a mass loss corresponding to ten water molecules.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the selenate anion (SeO₄²⁻) and the presence of water molecules.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the elemental composition and quantify the selenium and sodium content.

Role in Drug Development: A Signaling Pathway Perspective

Sodium selenate has garnered interest in the field of drug development, particularly for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's. Research has indicated that sodium selenate can modulate the Wnt/β-catenin signaling pathway. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of sodium selenate in the Wnt/β-catenin signaling pathway.

This guide provides a foundational understanding and practical protocols for the synthesis and preparation of sodium selenate decahydrate. Adherence to these methodologies and characterization techniques will enable researchers to produce high-quality material for their scientific investigations.

References

- 1. macschem.us [macschem.us]

- 2. Sodium selenate - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Sodium selenate decahydrate, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. Sodium selenate decahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Sodium Selenate | Na2O4Se | CID 25960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sodium Selenate Decahydrate: A Technical Guide for Researchers

CAS Number: 10102-23-5

This technical guide provides an in-depth overview of sodium selenate decahydrate, tailored for researchers, scientists, and professionals in drug development. It covers key safety and handling information, detailed experimental protocols from recent scientific literature, and insights into its mechanism of action, particularly its role in modulating protein phosphatase 2A (PP2A) activity.

Safety and Handling

Below is a summary of the key safety and quantitative data for sodium selenate decahydrate, compiled from various safety data sheets (SDS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Na₂SeO₄·10H₂O |

| Molecular Weight | 369.09 g/mol |

| Appearance | White crystalline solid |

| Odor | Odorless |

| Melting Point | Decomposes |

| Solubility | Soluble in water |

| Density | 1.603-1.620 g/cm³ |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1.6 mg/kg |

| LD50 | Rabbit | Oral | 2.25 mg/kg |

Occupational Exposure Limits

| Organization | Limit |

| OSHA (PEL) | 0.2 mg/m³ (as Se) over an 8-hour workshift |

| ACGIH (TLV) | 0.2 mg/m³ (as Se) over an 8-hour workshift |

| NIOSH (REL) | 0.2 mg/m³ (as Se) over a 10-hour workshift |

Handling and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator is recommended. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |

Experimental Protocols

Sodium selenate has been investigated for its therapeutic potential in various disease models. Below are detailed methodologies from key studies.

In Vitro Protocol: Tau Dephosphorylation in Neuroblastoma Cells

This protocol is adapted from studies investigating the effect of sodium selenate on tau protein phosphorylation in cell culture.[1]

-

Cell Line: SH-SY5Y human neuroblastoma cells expressing the P301L mutant tau protein.

-

Treatment: Prepare a stock solution of sodium selenate decahydrate in sterile, deionized water. Treat the cells with varying concentrations of sodium selenate. For dose-dependent studies, a range including 1 µM, 10 µM, and 100 µM can be used.

-

Incubation: Incubate the cells for 24 to 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Analysis:

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining using antibodies against phosphorylated tau (e.g., pS422, PHF-1) and total tau (e.g., HT7) to visualize changes in phosphorylation status.

-

Western Blotting: Lyse the cells and collect protein extracts. To assess the involvement of phosphatases, cells can be co-treated with a phosphatase inhibitor like okadaic acid. Perform Western blotting with antibodies against various phospho-tau epitopes and total tau to quantify the reduction in phosphorylation.

-

In Vivo Protocol: Alzheimer's Disease Mouse Model

This protocol is based on preclinical studies evaluating the efficacy of sodium selenate in transgenic mouse models of Alzheimer's disease.[2][3]

-

Animal Model: Transgenic mice expressing human tau with mutations found in frontotemporal dementia (e.g., THY-Tau22 or pR5 mice).

-

Administration: Administer sodium selenate in the drinking water at a concentration of 12 µg/mL. This corresponds to a daily dose of approximately 2 mg/kg.

-

Treatment Duration: Chronic treatment for a period of 3 to 5 months.

-

Behavioral Analysis: Conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.

-

Biochemical Analysis:

-

Following the treatment period, sacrifice the animals and harvest brain tissue (hippocampus and amygdala).

-

Prepare brain homogenates for Western blotting to analyze the levels of phosphorylated tau, total tau, and PP2A subunits.

-

Perform immunohistochemistry on brain sections to visualize tau pathology (e.g., neurofibrillary tangles).

-

Signaling Pathway and Mechanism of Action

The primary mechanism through which sodium selenate is believed to exert its neuroprotective effects is by activating Protein Phosphatase 2A (PP2A), a key enzyme responsible for dephosphorylating tau protein in the brain.[2][4] In tauopathies such as Alzheimer's disease, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction.[2] By activating PP2A, sodium selenate promotes the removal of excess phosphate groups from tau, thereby reducing its pathological hyperphosphorylation and aggregation.[1][4]

References

- 1. Sodium selenate mitigates tau pathology, neurodegeneration, and functional deficits in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium selenate specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chronic Sodium Selenate Treatment Restores Deficits in Cognition and Synaptic Plasticity in a Murine Model of Tauopathy [frontiersin.org]

- 4. Frontiers | Sodium selenate as a therapeutic for tauopathies: A hypothesis paper [frontiersin.org]

The Solubility Profile of Sodium Selenate Decahydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of sodium selenate decahydrate (Na₂SeO₄·10H₂O) in water and other common solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents a key signaling pathway associated with sodium selenate's therapeutic potential.

Quantitative Solubility Data

Table 1: Solubility of Sodium Selenate in Water

| Compound Form | Temperature (°C) | Solvent | Solubility ( g/100 g of solvent) | Citation |

| Anhydrous (Na₂SeO₄) | 25 | Water | 58.5 | [1] |

| Decahydrate (Na₂SeO₄·10H₂O) | 21.1 | Water | ≥ 10 | [1] |

Table 2: Qualitative Solubility of Sodium Selenate Decahydrate in Other Solvents

| Solvent | Solubility | Citation |

| Methanol | Slightly Soluble | [2] |

| Ethanol | Insoluble | [3][4] |

| Acetone | Data not available |

It is important to note that sodium selenate and sodium selenite are distinct compounds, and care should be taken not to interchange their solubility data. Sodium selenite is also soluble in water[3][4][5][6].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for experimental design. The following protocols outline standard methodologies for establishing the solubility of hydrated inorganic salts like sodium selenate decahydrate.

Isothermal Saturation Method

This is a conventional and widely used method to determine the solubility of a compound at a specific temperature.

Objective: To determine the equilibrium concentration of sodium selenate decahydrate in a solvent at a constant temperature.

Materials:

-

Sodium Selenate Decahydrate

-

Solvent (e.g., deionized water)

-

Constant temperature water bath or incubator

-

Stirring mechanism (magnetic stirrer and stir bars)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Suitable analytical technique for concentration measurement (e.g., inductively coupled plasma mass spectrometry (ICP-MS) for selenium content, or gravimetric analysis).

Procedure:

-

An excess amount of sodium selenate decahydrate is added to a known volume of the solvent in a sealed container.

-

The container is placed in a constant temperature bath and agitated vigorously using a magnetic stirrer.

-

The suspension is stirred for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are disturbed.

-

The collected sample is immediately filtered through a fine-pore filter to remove any undissolved solid.

-

The concentration of the dissolved sodium selenate in the filtrate is then determined using a validated analytical method.

-

The solubility is expressed as grams of solute per 100 grams of solvent.

Polythermal Method (Solubility Curve Generation)

This method is employed to determine the solubility of a substance over a range of temperatures to construct a solubility curve.

Objective: To determine the temperature at which a solution of known concentration becomes saturated.

Materials:

-

Sodium Selenate Decahydrate

-

Solvent

-

Jacketed glass vessel with a temperature probe and a stirring mechanism

-

Circulating water bath with programmable temperature control

-

Analytical balance

Procedure:

-

A solution of a precisely known concentration of sodium selenate decahydrate is prepared.

-

The solution is placed in the jacketed glass vessel and heated to a temperature at which all the solute dissolves.

-

The solution is then slowly cooled at a controlled rate while being continuously stirred.

-

The temperature at which the first crystals appear (the saturation temperature) is carefully recorded.

-

This process is repeated with solutions of different concentrations to obtain a series of saturation temperatures.

-

The data points of concentration versus saturation temperature are plotted to generate the solubility curve.

Signaling Pathway: Sodium Selenate in Alzheimer's Disease Research

Recent studies have highlighted the potential of sodium selenate as a therapeutic agent in Alzheimer's disease. Its mechanism of action involves the activation of protein phosphatase 2A (PP2A), a key enzyme in dephosphorylating the tau protein, which is hyperphosphorylated in the brains of Alzheimer's patients.

Caption: Mechanism of Sodium Selenate in reducing Tau pathology.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of sodium selenate decahydrate using the isothermal saturation method.

Caption: Isothermal Saturation Experimental Workflow.

This technical guide serves as a foundational resource for professionals working with sodium selenate decahydrate. Further research is encouraged to establish a more detailed temperature-dependent solubility profile.

References

- 1. Sodium Selenate | Na2O4Se | CID 25960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium selenate decahydrate | 10102-23-5 [amp.chemicalbook.com]

- 3. Sodium Selenite Anhydrous - Distributor & Supplier | CAS 10102-18-8 | Todini Chemicals [todini.com]

- 4. Sodium selenite - Wikipedia [en.wikipedia.org]

- 5. Sodium Selenite | Na2SeO3 | CID 24934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Navigating the Procurement and Application of Research-Grade Sodium Selenate Decahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the key suppliers, purchasing options, and experimental applications of research-grade sodium selenate decahydrate. Designed for professionals in research and drug development, this document outlines critical information to facilitate the acquisition and effective utilization of this compound in scientific investigation.

Key Suppliers and Purchasing Options

The procurement of high-purity sodium selenate decahydrate is critical for reproducible and reliable experimental outcomes. Several reputable chemical suppliers cater to the research and pharmaceutical development sectors, offering various grades and quantities of this compound. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | Purity/Grade | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | Sodium selenate decahydrate | 99.9% (metals basis) | 25 g, 100 g |

| American Elements | Sodium Selenate Decahydrate | Up to 99.999% (5N) | Research and bulk quantities available upon request |

| Spectrum Chemical | Sodium Selenate, Decahydrate | 98% | 25 g, 100 g, 500 g, 1 kg, 12 kg, 25 kg |

| Noah Chemicals | Sodium Selenate, Decahydrate | 99.9% | Available upon request (minimum order may apply) |

Experimental Protocols

Sodium selenate has garnered significant interest in biomedical research, particularly for its role in activating Protein Phosphatase 2A (PP2A), a key enzyme implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its potential therapeutic applications in neurodegenerative diseases and cancer are active areas of investigation.[1][2]

In Vitro Cell Culture Models

Objective: To assess the cytotoxic and anti-proliferative effects of sodium selenate on cancer cell lines.

Cell Lines: Human neuroblastoma (e.g., SH-SY5Y), breast cancer (e.g., MCF-7), or other relevant cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of sodium selenate decahydrate in sterile distilled water or an appropriate buffer. Treat cells with a range of concentrations (e.g., 1 µM to 1 mM) for various durations (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of sodium selenate.

Animal Models of Neurodegenerative Disease

Objective: To evaluate the therapeutic efficacy of sodium selenate in a mouse model of Alzheimer's disease.

Animal Model: Transgenic mouse models of Alzheimer's disease that develop tau pathology (e.g., 3xTg-AD mice).[3]

Methodology:

-

Treatment Administration: Administer sodium selenate to the mice through their drinking water at a concentration of 12 μg/mL.[4] A control group should receive regular drinking water.

-

Treatment Duration: Continue the treatment for a specified period, for example, from 6 to 16 months of age.[3]

-

Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or contextual fear conditioning.

-

Histopathological Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemistry to analyze the levels of hyperphosphorylated tau and other relevant pathological markers.

-

Biochemical Analysis: Use Western blotting to quantify the levels of key proteins in signaling pathways of interest (e.g., PP2A, Akt, GSK3β) in brain homogenates.[3]

Signaling Pathways and Experimental Workflows

The biological effects of sodium selenate are primarily attributed to its ability to activate PP2A, which in turn modulates downstream signaling pathways.[5] The following diagrams illustrate these relationships and a typical experimental workflow.

Caption: Sodium Selenate's Mechanism of Action.

Caption: General Experimental Workflow.

References

- 1. Sodium selenite induces apoptosis in cultured cortical neurons with special concomitant changes in expression of the apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Sodium selenate activated Wnt/β-catenin signaling and repressed amyloid-β formation in a triple transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Sodium Selenate Treatment Restores Deficits in Cognition and Synaptic Plasticity in a Murine Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. houptlab.org [houptlab.org]

Distinguishing Anhydrous Sodium Selenate and Sodium Selenate Decahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core differences between anhydrous sodium selenate (Na₂SeO₄) and sodium selenate decahydrate (Na₂SeO₄·10H₂O). Understanding these distinctions is critical for accurate experimental design, reproducible results, and the successful development of therapeutic agents. This document outlines the key physicochemical properties, analytical methodologies for differentiation, and the relevant biological signaling pathways impacted by sodium selenate.

Physicochemical Properties: A Comparative Analysis

The primary distinction between the two forms of sodium selenate lies in the presence of water of crystallization in the decahydrate form. This structural difference significantly influences their physical and chemical properties.

| Property | Anhydrous Sodium Selenate (Na₂SeO₄) | Sodium Selenate Decahydrate (Na₂SeO₄·10H₂O) |

| Molecular Formula | Na₂SeO₄ | Na₂SeO₄·10H₂O |

| Molecular Weight | 188.94 g/mol [1] | 369.10 g/mol [2] |

| Appearance | White or grey powder, colorless rhombic crystals[1][3] | White crystalline solid[2][3] |

| Density | 3.098 g/cm³[3] | 1.603-1.620 g/cm³[3] |

| Melting Point | Decomposes[3] | 35°C (decomposition)[2] |

| Solubility in Water | Soluble | Soluble[2][3] |

Experimental Protocols for Differentiation

Accurate identification of the hydration state of sodium selenate is crucial for experimental consistency. The following are standard analytical techniques to distinguish between the anhydrous and decahydrate forms.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. When heated, sodium selenate decahydrate will lose its water of crystallization, resulting in a quantifiable mass loss. Anhydrous sodium selenate will not exhibit this initial mass loss.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of the sodium selenate sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 200°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

Expected Results: Sodium selenate decahydrate will show a significant weight loss corresponding to the ten water molecules (approximately 48.8% of its total mass) beginning around 35°C.[2] Anhydrous sodium selenate will remain stable with no significant mass loss in this temperature range. A study on anhydrous sodium selenate showed thermal degradation in two steps, with a major weight loss occurring at much higher temperatures (101.01 to 896.18 °C).[4][5]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The dehydration of sodium selenate decahydrate is an endothermic process that can be detected by DSC.

Methodology:

-

Calibrate the DSC instrument using appropriate standards.

-

Accurately weigh 2-5 mg of the sodium selenate sample into a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Heat the sample from ambient temperature to approximately 200°C at a controlled rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature.

Expected Results: The DSC thermogram for sodium selenate decahydrate will show a sharp endothermic peak corresponding to the loss of water of crystallization. In contrast, the anhydrous form will not exhibit this peak in the low-temperature range. A study on anhydrous sodium selenate showed a sharp endothermic peak at 588.81 °C.[6]

Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a material. The crystal lattices of anhydrous and decahydrate sodium selenate are distinct, resulting in different diffraction patterns.

Methodology:

-

Grind the sodium selenate sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample in the PXRD instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

Detect the diffracted X-rays at various angles (2θ).

Expected Results: The resulting diffractograms will show a unique set of peaks for each form, which can be compared to reference patterns in crystallographic databases to confirm the identity and hydration state of the sample. The anhydrous form will have a distinct pattern from the decahydrate.[7]

Raman Spectroscopy

Principle: Raman spectroscopy provides information about molecular vibrations. The presence of water molecules in the crystal lattice of sodium selenate decahydrate will result in characteristic vibrational modes that are absent in the anhydrous form.

Methodology:

-

Place a small amount of the sodium selenate sample on a microscope slide.

-

Focus a laser beam onto the sample.

-

Collect the scattered light and analyze it with a spectrometer.

Expected Results: The Raman spectrum of sodium selenate decahydrate will exhibit bands corresponding to the vibrational modes of water molecules (e.g., O-H stretching). These bands will be absent in the spectrum of the anhydrous form. The selenate ion (SeO₄²⁻) itself will show characteristic stretching and bending modes.

Role in Biological Signaling Pathways: Alzheimer's Disease

Sodium selenate has emerged as a compound of interest in neurodegenerative disease research, particularly for its effects on signaling pathways implicated in Alzheimer's disease.

Activation of Protein Phosphatase 2A (PP2A) and Tau Dephosphorylation

A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Sodium selenate has been shown to activate Protein Phosphatase 2A (PP2A), a major phosphatase in the brain responsible for dephosphorylating tau.[8][9][10][11] By activating PP2A, sodium selenate promotes the dephosphorylation of tau, thereby reducing its aggregation and the formation of tangles.[8][9][10] The proposed mechanism involves the stabilization of the PP2A-tau complex.[8][10]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal function and survival. Its dysregulation has been linked to the pathogenesis of Alzheimer's disease. Sodium selenate treatment has been found to activate this pathway.[12] The activation of PP2A by sodium selenate leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt pathway.[12] This inhibition allows for the accumulation and nuclear translocation of β-catenin, which in turn regulates the transcription of target genes involved in neuronal protection and function.[12]

Below is a DOT script representation of the signaling pathway affected by sodium selenate in the context of Alzheimer's disease.

Caption: Sodium selenate signaling in Alzheimer's disease.

Experimental Workflow: Investigating the Cellular Effects of Sodium Selenate

The following workflow provides a general framework for studying the effects of sodium selenate on a cellular model, for instance, a neuronal cell line, in the context of Alzheimer's disease research.

Caption: Experimental workflow for cellular studies.

Methodology Details for Key Steps:

-

Cell Culture and Treatment: Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions. Stock solutions of anhydrous and decahydrate sodium selenate are prepared in sterile water or culture medium and filter-sterilized. Cells are then treated with a range of concentrations for specific time points.

-

Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of tau, PP2A, GSK3β, and β-catenin.

-

PP2A Activity Assay: Commercially available kits can be used to measure the phosphatase activity of PP2A in cell lysates following treatment with sodium selenate.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies. Fluorescently labeled secondary antibodies are then used for visualization of protein localization and expression levels via microscopy.

Conclusion

The distinction between anhydrous sodium selenate and sodium selenate decahydrate is of paramount importance in scientific research and drug development. Their differing physical properties, stemming from the presence or absence of water of crystallization, necessitate careful characterization using techniques such as TGA, DSC, and PXRD to ensure experimental accuracy. In the context of Alzheimer's disease research, sodium selenate shows promise as a therapeutic agent through its modulation of key signaling pathways, including the activation of PP2A and the Wnt/β-catenin pathway. The provided experimental workflow offers a foundational approach for further investigation into the cellular and molecular effects of this compound. A thorough understanding of these aspects will facilitate the advancement of sodium selenate in preclinical and clinical studies.

References

- 1. Sodium selenate - Wikipedia [en.wikipedia.org]

- 2. Sodium selenate decahydrate, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. Sodium Selenate | Na2O4Se | CID 25960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR [scalar.usc.edu]

- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Sodium selenate specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium selenate mitigates tau pathology, neurodegeneration, and functional deficits in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium selenate activated Wnt/β-catenin signaling and repressed amyloid-β formation in a triple transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sodium Selenate Decahydrate as a Selenium Supplement in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element crucial for mammalian cell culture, primarily functioning as a component of antioxidant enzymes such as glutathione peroxidases and thioredoxin reductases. These selenoenzymes play a vital role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). Sodium selenate decahydrate is an inorganic source of selenium that can be used to supplement cell culture media, ensuring optimal cell growth, viability, and function. The concentration of selenium is critical, as it exhibits a narrow therapeutic window; low levels can lead to deficiency and impaired cell growth, while high concentrations can be cytotoxic.

These application notes provide detailed protocols for the preparation and use of sodium selenate decahydrate as a selenium supplement in cell culture, along with comparative data on its effects versus the more commonly used sodium selenite.

Data Presentation

Physicochemical Properties

| Property | Sodium Selenate Decahydrate |

| Formula | Na₂SeO₄·10H₂O |

| Molecular Weight | 369.09 g/mol [1][2][3] |

| Anhydrous Molecular Weight | 188.94 g/mol [1][4] |

| Appearance | White crystalline solid[2][4] |

| Solubility | Soluble in water[2][4] |

Comparative Cytotoxicity of Sodium Selenate and Sodium Selenite

The following table summarizes the half-maximal inhibitory concentration (IC50) values for sodium selenate and sodium selenite in various human cancer and non-tumor cell lines. These values highlight the differential cytotoxic effects of the two selenium compounds.

| Cell Line | Cancer Type | Sodium Selenate IC50 (µM) | Sodium Selenite IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | ~271 (0.0507 mg/mL) | Not Reported | [4] |

| MCF-7 | Breast Cancer | ~2432 (0.4554 mg/mL) | Not Reported | [4] |

| 451Lu | Melanoma | ~19 (0.0036 mg/mL) | Not Reported | [4] |

| MCF-10A | Non-tumor Breast | 209.92 | 66.18 | [5] |

| BT-549 | Breast Cancer (TNBC) | 246.04 | 29.54 | [5] |

| MDA-MB-231 | Breast Cancer (TNBC) | 187.54 | 50.04 | [5] |

| R2J-2D | Glioblastoma | 3.4 (24h), 2.6 (72h) | Not Reported | [1] |

| SW982 | Synovial Sarcoma | Not Reported | ~17.7 (24h) | [6] |

| PLHC-1 | Fish Hepatoma | Not Reported | 237 (24h) | [7] |

Note: IC50 values were converted from mg/mL to µM using the anhydrous molecular weight of sodium selenate (188.94 g/mol ) for consistency where applicable. The original reported units are provided in parentheses.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sodium Selenate Decahydrate Stock Solution

Materials:

-

Sodium Selenate Decahydrate (Na₂SeO₄·10H₂O, MW: 369.09 g/mol )

-

Sterile, deionized, or cell culture-grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filter (0.22 µm) and syringe

Procedure:

-

Calculation: To prepare a 10 mM stock solution, weigh out 36.91 mg of sodium selenate decahydrate.

-

Calculation: 0.010 mol/L * 369.09 g/mol = 3.6909 g/L = 3.6909 mg/mL. For 10 mL, this is 36.91 mg.

-

-

Dissolution: Aseptically add the weighed sodium selenate decahydrate to a 15 mL sterile conical tube. Add 10 mL of sterile water to the tube.

-

Mixing: Vortex the solution until the sodium selenate decahydrate is completely dissolved.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.

Protocol 2: Cell Viability Assay using MTT

This protocol is adapted for determining the cytotoxic effects of sodium selenate decahydrate on adherent cell lines.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Sodium Selenate Decahydrate stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of sodium selenate decahydrate in complete medium from the 10 mM stock solution. A typical concentration range to test for cytotoxicity could be from 1 µM to 1 mM.

-

Remove the medium from the wells and add 100 µL of the prepared sodium selenate dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without sodium selenate as a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the cell viability against the log of the sodium selenate concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sodium selenate and its metabolite, sodium selenite, can influence distinct cellular signaling pathways. Sodium selenate has been shown to enhance the JAK-STAT3 signaling pathway, which is involved in inflammation and cell survival. In contrast, at higher concentrations, sodium selenite can induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of the pro-survival AKT/mTOR pathway.

Caption: Workflow for determining the IC50 of sodium selenate decahydrate.

Caption: Differential signaling pathways of sodium selenate and selenite.

Safety and Handling

Sodium selenate decahydrate is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects[1][8][9].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

By following these guidelines and protocols, researchers can safely and effectively utilize sodium selenate decahydrate as a selenium supplement to enhance their cell culture experiments.

References

- 1. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Antiproliferative Effect of Inorganic and Organic Selenium Compounds in Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Inducing Oxidative Stress In Vitro Using Sodium Selenate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The in vitro induction of oxidative stress is a critical tool for elucidating the molecular mechanisms underlying these conditions and for the screening and development of novel therapeutic agents. Sodium selenate (Na₂SeO₄), and its hydrated form, sodium selenate decahydrate (Na₂SeO₄·10H₂O), are inorganic selenium compounds that can be utilized to induce oxidative stress in cultured cells. While its counterpart, sodium selenite (Na₂SeO₃), is more commonly reported in the literature for this purpose due to its higher reactivity and toxicity, sodium selenate provides a valuable alternative, potentially offering a more nuanced model of oxidative stress.[1]

This document provides detailed application notes and protocols for the use of sodium selenate decahydrate to induce oxidative stress in vitro. It is important to note that the majority of available research has focused on sodium selenite. Therefore, the provided protocols for sodium selenate decahydrate are based on the known mechanisms of selenium compounds and comparative studies, and will require optimization for specific cell types and experimental endpoints.

Mechanism of Action

Sodium selenate, upon cellular uptake, is metabolized to other selenium-containing intermediates. While less reactive than sodium selenite, at sufficient concentrations, these metabolites can participate in redox cycling, leading to the generation of superoxide radicals (O₂⁻) and subsequent formation of other ROS, such as hydrogen peroxide (H₂O₂).[2] This increase in intracellular ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.

The induction of oxidative stress by selenium compounds is known to activate several key signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) Pathway: Oxidative stress can inhibit the activity of this pro-survival pathway, leading to apoptosis.[3]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 activation leads to the transcription of antioxidant and cytoprotective genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Stress-activated protein kinases such as JNK and p38 are often activated in response to oxidative stress and can mediate apoptotic signaling.

Data Presentation

The following table summarizes typical concentration ranges and incubation times reported for the more commonly used sodium selenite to induce oxidative stress in various cell lines. Due to the lower cellular uptake and reactivity of sodium selenate, it is anticipated that higher concentrations or longer incubation times may be required to achieve a similar level of oxidative stress.[1][4] It is imperative to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup when using sodium selenate decahydrate.

| Cell Line | Sodium Selenite Concentration (µM) | Incubation Time | Observed Effects | Reference |

| Human Hepatoma (HepG2) | 10 | Not Specified | Cytotoxicity, Apoptosis, ROS production | [5] |

| Human Acute Promyelocytic Leukemia (NB4) | 20 | Various | Apoptosis, ROS production, ER stress | [6] |

| Human Prostate Cancer (LNCaP) | 1.5 - 2.5 | 5 days | Cell death, Superoxide production | |

| Primary Rat Hepatocytes | 1 - 10 | Not Specified | Oxidative DNA damage, ROS generation | |

| Mouse Oocytes | Not Specified | Not Specified | Decreased ROS levels (at low concentrations) | [7] |

Experimental Protocols

Preparation of Sodium Selenate Decahydrate Stock Solution

Materials:

-

Sodium Selenate Decahydrate (Na₂SeO₄·10H₂O)

-

Sterile, deionized, and distilled water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

-

0.22 µm sterile filter

Protocol:

-

Calculate the required mass of sodium selenate decahydrate to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of sodium selenate decahydrate is 369.1 g/mol .

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of sodium selenate decahydrate powder.

-

Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Treatment

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (specific to the cell line)

-

Cell culture flasks or plates

-

Sodium Selenate Decahydrate stock solution (from Protocol 1)

-

Sterile PBS

Protocol:

-

Culture the cells in complete medium in a humidified incubator with 5% CO₂ at 37°C until they reach the desired confluency (typically 70-80%).

-

Prepare the working concentrations of sodium selenate decahydrate by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentrations of sodium selenate decahydrate to the cells. Include a vehicle control (medium without sodium selenate decahydrate).

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will depend on the cell type and the specific endpoints being measured.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of sodium selenate decahydrate for the desired time.

-

After treatment, remove the medium and wash the cells once with warm, serum-free medium.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. The fluorescence intensity is proportional to the level of intracellular ROS.

Measurement of Glutathione (GSH/GSSG) Ratio

Materials:

-

Commercially available GSH/GSSG assay kit (e.g., luminescence- or colorimetric-based)

-

Cell lysis buffer (provided in the kit or a suitable alternative)

-

Microplate reader (luminescence or absorbance)

Protocol:

-

Culture and treat cells with sodium selenate decahydrate in appropriate culture plates (e.g., 96-well white plates for luminescence assays).

-

Following treatment, lyse the cells according to the assay kit manufacturer's instructions.

-

Perform the assay to measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).

-

Calculate the GSH/GSSG ratio for each sample. A decrease in this ratio is indicative of oxidative stress.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

Materials:

-

Commercially available Thiobarbituric Acid Reactive Substances (TBARS) assay kit

-

Cell lysis buffer